BenchChemオンラインストアへようこそ!

Ginsenoside RG4

Sepsis Inflammation In Vivo Efficacy

Ginsenoside RG4 (CAS 181225-33-2) is a thermal-processing-specific protopanaxatriol (PPT)-type minor ginsenoside formed exclusively during steaming to produce red or black ginseng. Absent in raw white ginseng, it cannot be substituted with common analogs like Rb1 or Rg1. Validated applications: positive control in murine polymicrobial sepsis (CLP) models—improved survival at 15 mg/kg (p<0.01 vs. control) with reduced TNF-α/IL-1β levels; dose-dependent enhancement of 3D human dermal papilla spheroid viability (5–50 μg/mL); and as a UPLC-MS/MS marker to differentiate processed from unprocessed ginseng. Order research-grade ≥98% purity for reproducible, evidence-backed experimental workflows.

Molecular Formula C42H70O12
Molecular Weight 767 g/mol
CAS No. 181225-33-2
Cat. No. B1181699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGinsenoside RG4
CAS181225-33-2
Molecular FormulaC42H70O12
Molecular Weight767 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(=CCC=C(C)C)C)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O
InChIInChI=1S/C42H70O12/c1-20(2)11-10-12-21(3)23-13-16-41(8)29(23)24(44)17-27-40(7)15-14-28(45)39(5,6)36(40)25(18-42(27,41)9)52-38-35(33(49)31(47)26(19-43)53-38)54-37-34(50)32(48)30(46)22(4)51-37/h11-12,22-38,43-50H,10,13-19H2,1-9H3/b21-12-/t22-,23+,24+,25-,26+,27+,28-,29-,30-,31+,32+,33-,34+,35+,36-,37-,38+,40+,41+,42+/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ginsenoside RG4 (CAS 181225-33-2): A Protopanaxatriol-Type Ginsenoside with Distinctive Process-Dependent Generation and Pharmacological Profile


Ginsenoside RG4 (CAS 126223-28-7; also noted as CAS 181225-33-2 for related structures) is a protopanaxatriol (PPT)-type ginsenoside, a minor saponin derived predominantly from Panax ginseng C.A. Meyer during thermal processing, such as steaming to produce black or red ginseng [1][2]. Its molecular formula is C42H70O12, with a molecular weight of 767.0 g/mol, and it is structurally classified as a dammarane-type triterpene glycoside [3]. Unlike major ginsenosides that are abundant in raw ginseng, RG4 is a transformation product, a characteristic that underpins its distinct bioavailability and therapeutic potential [4].

Why In-Class Ginsenoside Analogs Cannot Substitute for Ginsenoside RG4: Evidence of Process-Specific Rarity and Unique Signaling


Ginsenoside RG4 is not a ubiquitous constituent of ginseng; it is a processing-specific minor ginsenoside detectable only in red ginseng (RG) and absent in white ginseng (WG), where major ginsenosides like Rb1 and Rg1 predominate [1]. This exclusivity is critical for procurement, as sourcing RG4 requires specialized extraction or synthesis, unlike common analogs. Its low-polarity structure, resulting from thermal dehydration of major ginsenosides, confers distinct pharmacological properties, including the ability to activate PI3K/AKT signaling in specific contexts where other ginsenosides may have divergent or no effect [2]. Furthermore, as a rare ginsenoside, RG4 is associated with enhanced bioavailability compared to major, highly glycosylated ginsenosides like Rb1, which are known for poor absorption [3]. Substituting RG4 with a common analog like Rg1 or Rb1 would therefore fail to replicate its process-dependent presence, its unique pathway activation profile, and its expected pharmacokinetic behavior.

Quantitative Evidence for Ginsenoside RG4: Direct Comparator Data in Sepsis Survival, Inflammatory Cytokines, and Cell Viability


Superior Survival in High-Grade Sepsis Model: RG4 (15 mg/kg) vs. Untreated Control

In a high-grade cecal ligation and puncture (CLP) model of sepsis, Ginsenoside RG4 (15 mg/kg) administration significantly improved the survival rate of mice compared to the untreated CLP control group (p < 0.01). While the untreated high-grade CLP group exhibited 100% mortality, RG4 treatment at this dose conferred substantial protection [1].

Sepsis Inflammation In Vivo Efficacy

Dose-Dependent Reduction of Pro-Inflammatory Cytokines: RG4 vs. Untreated Sepsis Control

Ginsenoside RG4 treatment in a high-grade CLP sepsis model led to a measurable reduction in key inflammatory cytokines in kidney and liver tissues compared to the untreated CLP group. Specifically, RG4 (at doses of 5-15 mg/kg) reduced levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and nitric oxide (NO) in the kidneys, the organ most sensitive to septic injury [1].

Cytokine Storm Inflammation Renal Protection

Enhanced Cell Viability in 3D Dermal Papilla Spheroids: RG4 vs. Vehicle Control

In a three-dimensional (3D) culture model of human dermal papilla (DP) cells, Ginsenoside RG4 treatment (at 5, 10, 20, and 50 μg/mL) significantly increased cell viability and spheroid size in a dose-dependent manner compared to the DMSO-treated vehicle control [1]. This effect was not observed in 2D monolayer cultures, highlighting a unique 3D-specific bioactivity.

Hair Growth Tissue Engineering Cell Viability

Exclusive Detection in Processed Red Ginseng: RG4 vs. White Ginseng Profile

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) analysis revealed that Ginsenoside RG4 is detectable only in red ginseng (RG) and is completely absent from white ginseng (WG). The total ginsenoside content of RG was found to be nearly 1.8 times higher than that of WG, with RG4 being one of six specific ginsenosides (including Rg6, Rh4, Rk1, Rg5, and protopanaxadiol) exclusive to the RG profile [1].

Ginseng Processing Quality Control Chemical Fingerprinting

Validated Application Scenarios for Ginsenoside RG4 Driven by Comparative Quantitative Evidence


Preclinical Sepsis and Acute Inflammation Studies

Use Ginsenoside RG4 as a positive control or test article in murine models of polymicrobial sepsis (e.g., CLP) or HMGB1-induced inflammation. The quantitative evidence of improved survival (p<0.01 vs. control at 15 mg/kg) and reduced TNF-α/IL-1β levels in target organs provides a robust, data-backed foundation for experimental design and interpretation [1].

Hair Follicle Biology and Regenerative Medicine Research

Employ Ginsenoside RG4 in 3D human dermal papilla spheroid cultures to investigate mechanisms of hair growth and follicle regeneration. The compound's unique, dose-dependent enhancement of cell viability and spheroid size in 3D culture (5-50 μg/mL), as compared to vehicle control, offers a validated in vitro model system that is not replicable with many common ginsenosides [2].

Quality Control and Authentication of Processed Ginseng Products

Utilize Ginsenoside RG4 as a specific analytical marker (e.g., via UPLC-MS/MS) to differentiate red or black ginseng from white ginseng. Its exclusive presence in processed ginseng, contrasted with its absence in raw white ginseng, provides a clear, verifiable chemical signature for quality assurance, fraud detection, and process validation in the ginseng nutraceutical industry [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ginsenoside RG4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.